molecular formula C16H20N2OS B10964799 2,6-Dimethyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine

2,6-Dimethyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine

Cat. No.: B10964799
M. Wt: 288.4 g/mol
InChI Key: JBDMSOHMESPZMG-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine is a complex organic compound that features a morpholine ring substituted with a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Thiazole to the Morpholine Ring: The thiazole derivative is then reacted with a morpholine derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiazole ring can be reduced to form dihydrothiazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens or nucleophiles like amines can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Various substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the morpholine and thiazole rings allows for diverse interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C16H20N2OS

Molecular Weight

288.4 g/mol

IUPAC Name

2,6-dimethyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholine

InChI

InChI=1S/C16H20N2OS/c1-12-8-18(9-13(2)19-12)10-15-11-20-16(17-15)14-6-4-3-5-7-14/h3-7,11-13H,8-10H2,1-2H3

InChI Key

JBDMSOHMESPZMG-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)CC2=CSC(=N2)C3=CC=CC=C3

Origin of Product

United States

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